4-甲基喹啉-2,6-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

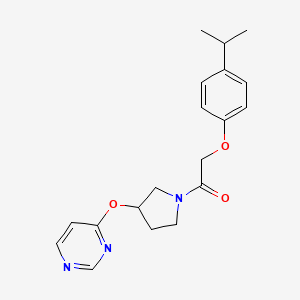

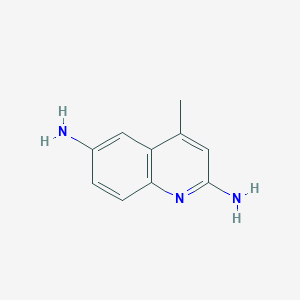

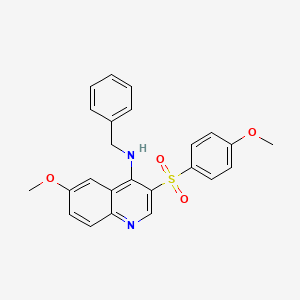

4-Methylquinoline-2,6-Diamine is a chemical compound with the molecular formula C10H11N3 . It is a structurally novel compound .

Synthesis Analysis

The synthesis of quinoline and its derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 4-Methylquinoline-2,6-Diamine has been examined by means of experimental and computational quantum chemical methods like density functional theory (DFT) . The geometries of the isomer compounds have been optimized by using DFT/B3LYP method with the 6-311G++ (d,p) basis sets .Chemical Reactions Analysis

Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .科学研究应用

抗癌活性

包括4-甲基喹啉-2,6-二胺在内的喹啉衍生物已被研究用于其作为抗癌剂的潜力。这些化合物会干扰癌细胞的生长和增殖。 研究人员探索了它们的行动机制以及它们抑制肿瘤发展中涉及的特定途径的能力 .

抗氧化特性

喹啉具有抗氧化活性,这对于对抗氧化应激和预防细胞损伤至关重要。 4-甲基喹啉-2,6-二胺可能有助于清除自由基并保护细胞免受氧化损伤 .

抗炎作用

炎症在多种疾病中起作用,包括自身免疫性疾病和慢性疾病。包括我们感兴趣的化合物在内的喹啉衍生物已显示出抗炎作用。 它们调节炎症途径,可能有助于控制炎症性疾病 .

抗疟疾潜力

喹啉因其靶向引起疟疾的疟原虫的能力而被研究用作抗疟疾剂。 4-甲基喹啉-2,6-二胺可能是开发有效抗疟疾药物的一部分 .

抗SARS-CoV-2活性

鉴于COVID-19的全球影响,研究人员已经探索了喹啉衍生物抑制SARS-CoV-2的潜力。这些化合物可能会干扰病毒复制或进入宿主细胞。 我们的化合物可能是进一步研究的候选者 .

抗结核特性

结核病仍然是全球重大的健康挑战。基于喹啉的化合物已显示出作为抗结核剂的希望。它们的行动机制包括破坏分枝杆菌细胞壁或抑制必需酶。 4-甲基喹啉-2,6-二胺可能有助于这一领域 .

总之,4-甲基喹啉-2,6-二胺代表了一种用途广泛的支架,在不同的治疗领域具有潜在的应用。 其独特的特性使其成为进一步研究和药物开发的令人兴奋的主题 . 如果您需要更多信息或其他应用,请随时提问!

未来方向

Quinoline and its derivatives have garnered a lot of attention in the scientific community due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

作用机制

Biochemical Pathways

Quinoline compounds are known to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

生化分析

Biochemical Properties

It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

The molecular mechanism of action of 4-Methylquinoline-2,6-Diamine is not well-understood. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific details about these interactions are not currently available .

属性

IUPAC Name |

4-methylquinoline-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,11H2,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLBVOMPQYBAQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydrofuro[3,2-b]quinolin-9-amine](/img/structure/B2382460.png)

![3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2382466.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2382467.png)

![3-[4-(Aminomethyl)phenyl]-5-(trifluoromethyl)-2H-1,2-oxazol-5-ol](/img/structure/B2382469.png)

![(Z)-ethyl 2-(6-((2-nitrobenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2382473.png)

![2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2382480.png)

![2-[(4-bromophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2382482.png)